The synthesis of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide can be approached through various methods. One common method involves the acylation of an appropriate amine with chloroacetyl chloride. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrogen chloride generated during the reaction. The general steps include:
The molecular structure of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. Key features include:
The three-dimensional conformation can be influenced by intra- and intermolecular hydrogen bonding, which may stabilize specific orientations .
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide may participate in several chemical reactions due to its functional groups:
The mechanism of action for N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide is likely related to its interaction with biological targets such as enzymes or receptors. Given its structural features:
The precise mechanism would require further experimental validation through biochemical assays and molecular docking studies .
Key physical and chemical properties of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide include:
These properties are essential for understanding its behavior in biological systems and potential formulation as a pharmaceutical agent .
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide has potential applications in various scientific fields:
Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic applications .
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide exhibits a meticulously designed tripartite structure critical to its potential interactions with biological targets. The core consists of a central aminoacetamide linker (–NH–CH₂–C(=O)–) enabling hydrogen bond donation and acceptance. This connects two aromatic domains: a 4-chloroaniline moiety providing electron-withdrawing character and potential halogen bonding capability, and a 2,4-dimethoxybenzyl group contributing electron-donating properties and steric bulk. The SMILES representation (COC₁=CC(=C(C=C₁)CNCC(=O)NC₂=CC=C(C=C₂)Cl) accurately captures this connectivity [4]. Key structural parameters include:
Table 1: Key Structural and Identifier Data for N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide
Property | Value | Significance |
---|---|---|
CAS Registry Number | 477320-06-2 | Unique chemical identifier for sourcing and literature searches |
Molecular Formula | C₁₇H₁₉ClN₂O₃ | Defines elemental composition and molecular weight (334.80 g/mol) |
SMILES | COC₁=CC(=C(C=C₁)CNCC(=O)NC₂=CC=C(C=C₂)Cl | Describes atomic connectivity and functional groups |
InChIKey | SRNOHVKFJQSIJT-UHFFFAOYSA-N | Unique hashed identifier for database searching and structure verification |
Monoisotopic Mass | 334.1085 Da | Essential for mass spectrometry-based detection and characterization |
Predicted Hydrogen Bond Donors | 2 | Impacts solubility and target binding potential |
Predicted Hydrogen Bond Acceptors | 5 | Influences solvation and biomolecular interactions |
The structural taxonomy places this compound within the broader category of N-aryl-2-(arylalkylamino)acetamides—a subclass demonstrating conformational adaptability to diverse binding pockets. The 2,4-dimethoxy substitution pattern on the benzyl ring is particularly noteworthy, as ortho- and para-methoxy groups can engage in steric and electronic effects modulating the molecule’s overall topology. This specific substitution differentiates it from simpler benzyl analogs and may influence metabolic stability or membrane permeability [5].
The structural evolution of aminoacetamide derivatives reflects iterative medicinal chemistry efforts to optimize pharmacokinetic and pharmacodynamic properties. Early α-aminoacetamide research focused primarily on peptidomimetic applications, leveraging the amide bond’s resemblance to polypeptide backbones. The integration of substituted benzyl and aryl groups emerged as a strategy to enhance proteolytic stability and membrane penetration relative to peptide precursors. N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide represents a sophisticated advancement in this lineage, incorporating halogenated and alkoxylated aromatic systems to fine-tune electronic properties and target engagement [8].
Significant research milestones underpinning this compound’s development include:
Table 2: Research Milestones in Aminoacetamide Bioactivity Relevant to N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide Development
Research Focus | Key Finding | Implication for Target Compound |
---|---|---|
Computational Modeling | α-Aminoacetamides showed high binding affinity for neuronal sodium channels (PDB: 2KaV), comparable to phenytoin [3] | Suggests neurological target potential |
Antitubercular SAR | The α-aminoacyl amide linker was irreplaceable for activity; modifications abolished efficacy [7] | Confirms critical role of core scaffold in bioactivity |
Butyrylcholinesterase (BuChE) Inhibition | 2-Aminoacetamide derivatives demonstrated selective BuChE inhibition over AChE, reducing side-effect profiles [8] | Supports targeting of neurodegenerative pathways |
Anti-neuroinflammatory Effects | Structural analogs significantly suppressed pro-inflammatory cytokines (TNF-α, IL-1β) and NO production [8] | Indicates potential immunomodulatory applications |
The integration of the 4-chlorophenyl moiety represents a strategic evolution from earlier phenylacetamides, potentially enhancing target affinity through halogen bonding or altered hydrophobicity. Similarly, the 2,4-dimethoxybenzyl group diverges from simpler benzyl or phenethyl substituents in historical analogs, possibly conferring metabolic resistance or distinct steric complementarity in binding sites. This compound thus embodies contemporary hybridization strategies merging bioactive pharmacophores from multiple therapeutic lineages.
Despite its promising scaffold, N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide faces significant research gaps impeding its therapeutic translation or mechanistic exploitation.
Synthetic and Characterization Deficits: Current synthetic routes lack comprehensive optimization, with yields and purity profiles inadequately reported. Commercial sourcing remains limited and cost-prohibitive (e.g., ~$586.97/1mg), restricting accessibility for broad biological screening [1] [2]. Analytical characterization is conspicuously sparse beyond basic NMR and mass spectrometry, lacking:
Biological Target Obscurity: No empirical studies directly investigating this compound’s biological activity exist in the available literature. While structurally related aminoacetamides show anticonvulsant, antimicrobial, or neuroprotective effects, extrapolation is unreliable without target deconvolution studies. Critical unanswered questions include:
Structure-Activity Relationship (SAR) Uncertainties: The specific roles of its substituents remain mechanistically underexplored:
Computational and Experimental Disconnect: Although molecular descriptors (GATS8c, RDF100p) correlate with anticonvulsant activity in similar compounds [3], their predictive power for this specific analog is untested. Molecular docking poses against validated targets like neuronal sodium channels (2KaV) or mycobacterial enzymes remain unreported. Bridging these gaps requires integrated computational chemistry and wet-lab validation.
Addressing these deficiencies demands targeted research investments in synthetic methodology, comprehensive analytical characterization, and phenotypic screening across disease-relevant panels. Prioritizing target identification through chemical proteomics or affinity-based protein profiling could transform this compound from a structural curiosity into a mechanistically elucidated lead.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0